

An In-depth Technical Guide to Trisodium Arsenate: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisodium arsenate*

Cat. No.: *B082515*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **trisodium arsenate** (Na_3AsO_4). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this inorganic arsenic compound. The document includes structured data tables, detailed experimental protocols, and visualizations of key biological signaling pathways affected by arsenate exposure.

Chemical and Physical Properties

Trisodium arsenate is an inorganic compound that exists in anhydrous and hydrated forms, most commonly as the dodecahydrate ($\text{Na}_3\text{AsO}_4 \cdot 12\text{H}_2\text{O}$)[1]. It is a colorless to white crystalline solid that is highly toxic and soluble in water[2][3]. Due to its structural similarity to phosphate, the arsenate ion can interfere with critical biological processes, making it a subject of significant toxicological and pharmacological research[4][5].

Quantitative Data

The key physicochemical properties of various forms of sodium arsenate are summarized below for easy comparison.

Property	Anhydrous Trisodium Arsenate	Trisodium Arsenate Heptahydrate	Trisodium Arsenate Dodecahydrate
Molecular Formula	AsNa_3O_4 ^{[6][7][8]}	$\text{Na}_3\text{AsO}_4 \cdot 7\text{H}_2\text{O}$	$\text{Na}_3\text{AsO}_4 \cdot 12\text{H}_2\text{O}$ ^[1]
Molar Mass	207.89 g/mol ^{[2][8][9]}	333.99 g/mol	423.9 g/mol ^[7]
CAS Number	13464-38-5 ^{[6][10]}	64070-83-3 ^[11]	13510-46-8 ^[1]
Appearance	White solid ^[1]	Colorless crystals ^[2]	Colorless solid ^[1]
Density	2.835 g/cm ³ ^[10]	1.87 g/cm ³ ^[2]	1.517 g/cm ³ ^[1]
Melting Point	1390 °C ^{[6][12]}	57 °C (loses 5 H ₂ O) ^[2]	86.3 °C ^[7]
Boiling Point	Decomposes	Decomposes at 180 °C ^{[2][3]}	Decomposes
Solubility in Water	Soluble ^[2]	1 part in 3 parts water ^[2]	Soluble ^[1]

Qualitative Properties

- Taste: The compound is reported to have a mild alkaline taste^[2].
- Odor: It is an odorless solid^[2].
- pH: Aqueous solutions of **trisodium arsenate** are alkaline to litmus^[2].
- Stability: The heptahydrate form is known to effloresce (lose water of hydration) in warm air^[2]. When heated to decomposition, it emits toxic vapors of arsenic^[11].

Structure and Identification

Accurate identification of **trisodium arsenate** is critical for experimental reproducibility. The following table lists key chemical identifiers.

Identifier	Value
IUPAC Name	trisodium;arsorate[2]
Synonyms	Sodium orthoarsenate, Arsenic acid, trisodium salt[6][10]
Canonical SMILES	[O-]--INVALID-LINK--([O-])[O-].[Na+].[Na+].[Na+] [8][10]
InChI Key	CDBAKLRDFBGJOX-UHFFFAOYSA-K[9][10]
PubChem CID	47275[2][10]
UN Number	1685[2]

Reactivity and Safety

Trisodium arsenate is a weak oxidizing agent[2]. It is chemically incompatible with strong oxidizing agents and strong acids[2]. In the presence of water, it is also incompatible with metals such as iron, aluminum, and zinc[2].

Hazard Summary: **Trisodium arsenate** is classified as highly toxic if swallowed (H301) and toxic if inhaled (H331)[2]. It is a known poison, nephrotoxin, and can induce hepatic steatosis[8]. Exposure can lead to a range of symptoms, including hypotension, abdominal pain, vomiting, and potential cardiac abnormalities[13]. All handling should be performed in accordance with safety data sheets (SDS) under appropriate containment conditions.

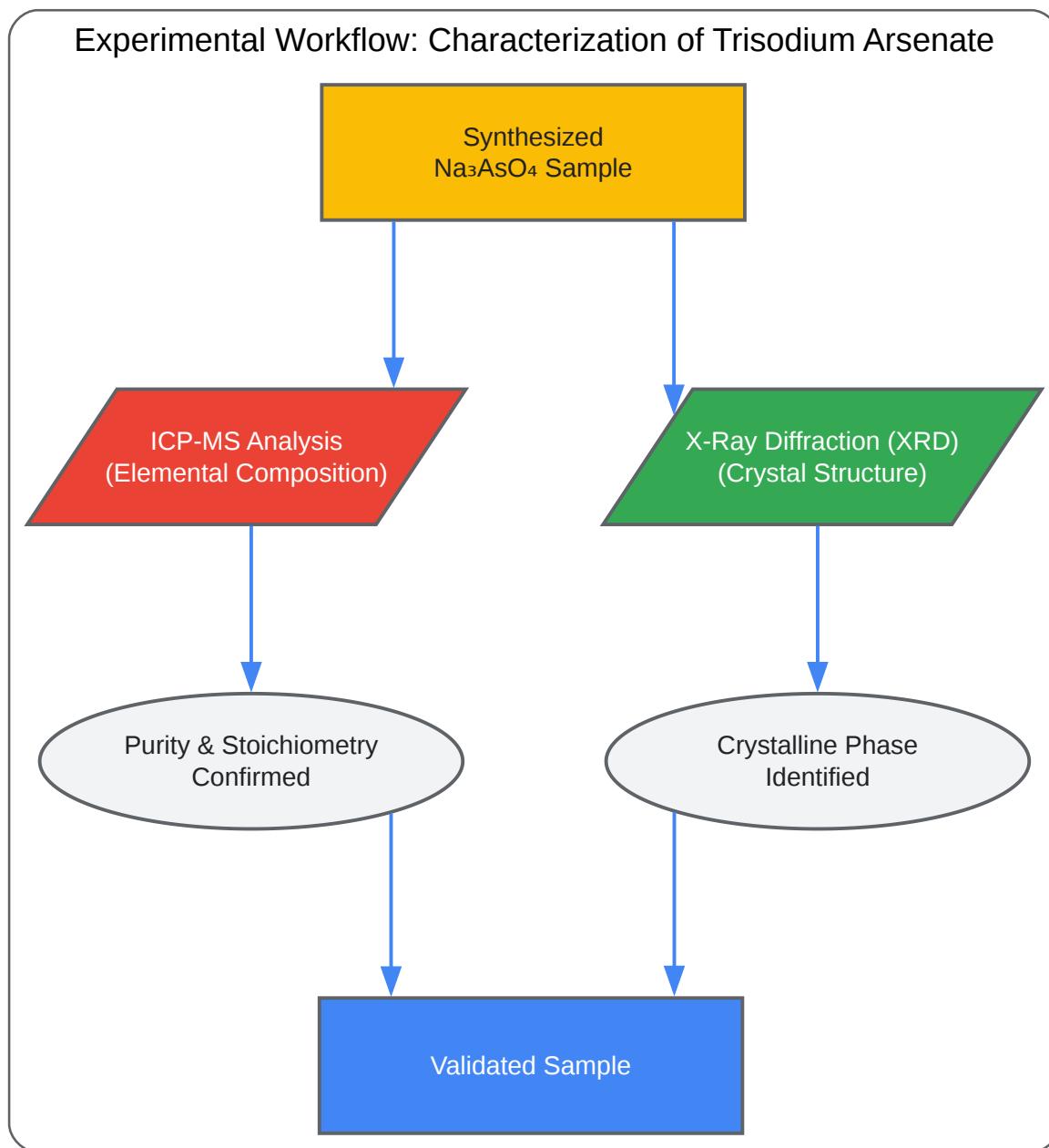
Experimental Protocols

Synthesis of Trisodium Arsenate Dodecahydrate (Na₃AsO₄·12H₂O)

This protocol describes the synthesis of **trisodium arsenate** by neutralizing arsenic acid with sodium hydroxide[1][7].

Materials:

- Arsenic acid (H₃AsO₄)


- Sodium hydroxide (NaOH)
- Deionized water
- pH indicator or pH meter
- Crystallization dish
- Stir plate and magnetic stir bar
- Heating mantle

Methodology:

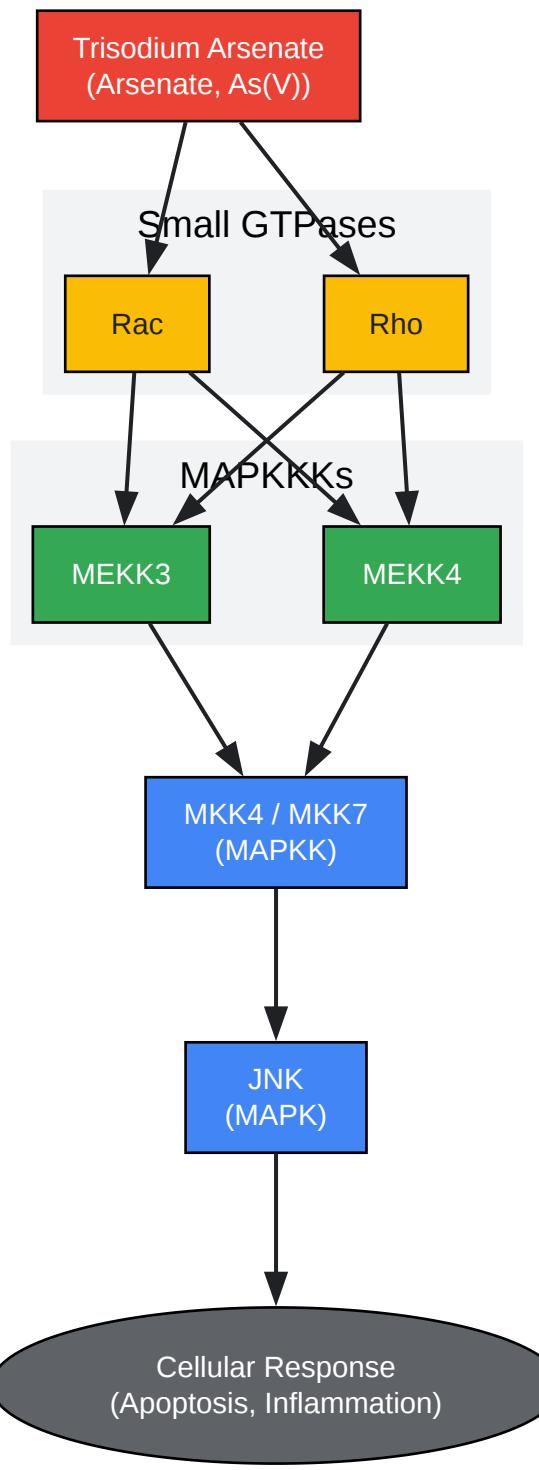
- Preparation of Solutions: Prepare a stoichiometric solution of sodium hydroxide in deionized water. Carefully calculate the amount needed to fully neutralize the arsenic acid in a 3:1 molar ratio (3 moles of NaOH for every 1 mole of H_3AsO_4).
- Neutralization: Slowly add the sodium hydroxide solution to the arsenic acid solution with continuous stirring. The reaction is exothermic; control the temperature by placing the reaction vessel in an ice bath if necessary.
- pH Adjustment: Monitor the pH of the solution. Continue adding NaOH solution dropwise until the pH becomes strongly alkaline ($\text{pH} > 11.5$) to ensure the formation of the AsO_4^{3-} anion[1].
- Concentration: Gently heat the resulting solution to evaporate excess water and concentrate the salt. Avoid boiling to prevent the formation of pyroarsenate[2].
- Crystallization: Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator ($4\text{ }^{\circ}\text{C}$) to promote the formation of $\text{Na}_3\text{AsO}_4 \cdot 12\text{H}_2\text{O}$ crystals.
- Isolation and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold deionized water to remove any residual impurities. Dry the crystals at a low temperature or in a desiccator to prevent the loss of hydration water.

Characterization Workflow

The following workflow outlines the standard procedures for validating the identity and purity of a newly synthesized batch of **trisodium arsenate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of synthesized **trisodium arsenate**.

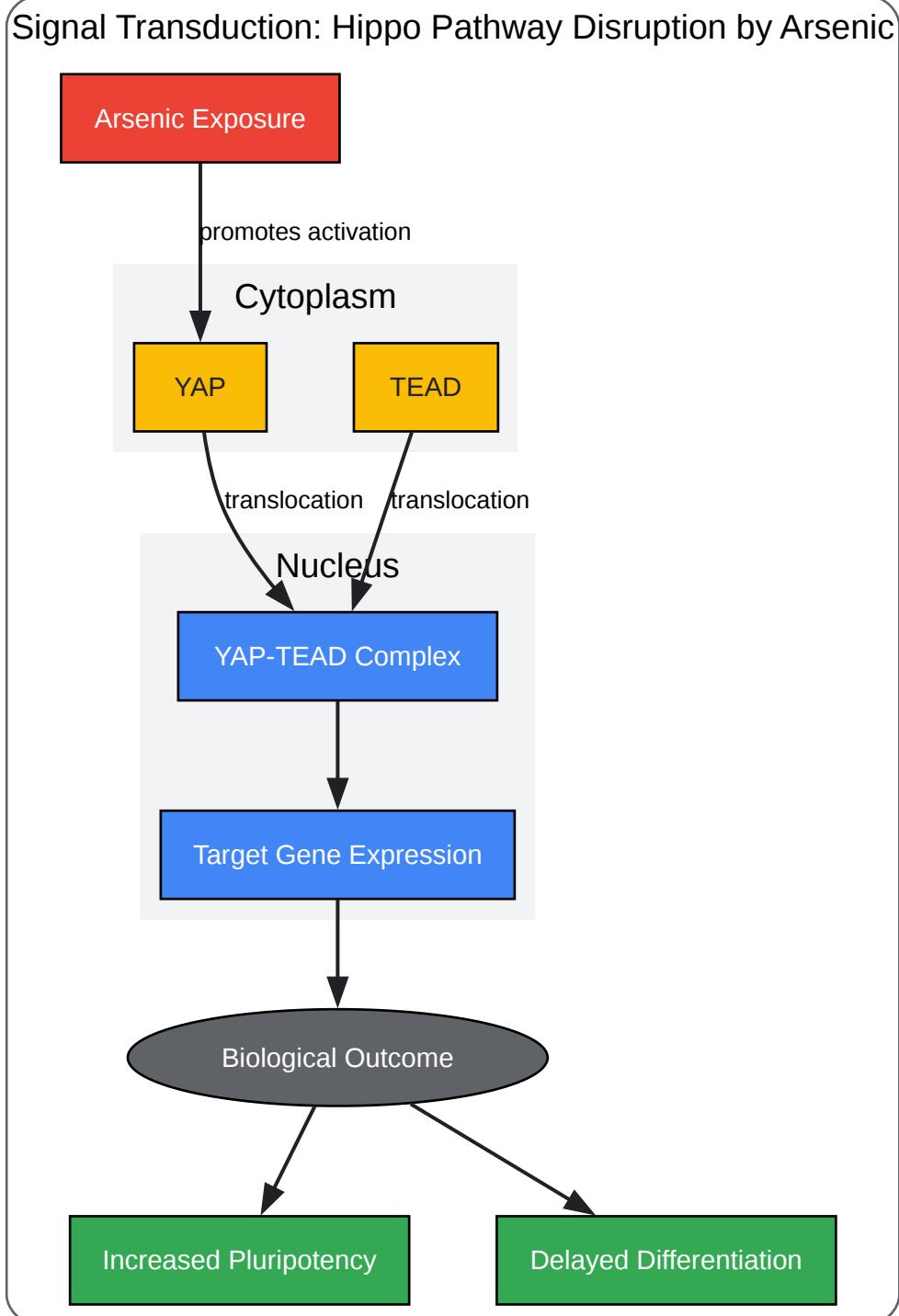

Biological Activity and Signaling Pathways

Arsenate's toxicity stems primarily from its ability to act as a phosphate analog. This allows it to interfere with essential cellular processes like ATP synthesis. In drug development, understanding how arsenicals modulate cellular signaling is crucial for assessing both therapeutic potential and toxicity.

JNK Signaling Pathway Activation

Both arsenate and arsenite are known to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, including apoptosis and inflammation. However, they do so via distinct mechanisms. The pathway for arsenate involves the activation of specific small GTP-binding proteins and MAP kinase kinase kinases (MEKKs)[14].

Signal Transduction: JNK Pathway Activation by Arsenate



[Click to download full resolution via product page](#)

Caption: Arsenate-mediated activation of the JNK signaling pathway[14].

Disruption of the Hippo Signaling Pathway

Chronic exposure to low, environmentally relevant concentrations of arsenic can impair stem cell differentiation by disrupting the Hippo signaling pathway[15]. This pathway is critical for regulating organ size and maintaining pluripotency during embryonic development. Arsenic exposure leads to the enhanced activation and nuclear translocation of the transcriptional co-activator YAP and its partner TEAD, promoting the expression of genes that maintain a pluripotent state and delay differentiation[15].

[Click to download full resolution via product page](#)

Caption: Arsenic-induced disruption of the Hippo signaling pathway[15].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium arsenate - Wikipedia [en.wikipedia.org]
- 2. Sodium arsenate | AsNa₃O₄ | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Trisodium arsenite | 14060-38-9 | Benchchem [benchchem.com]
- 5. Pathways of Arsenic Uptake and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 13464-38-5, trisodium arsenate | lookchem [lookchem.com]
- 7. trisodium arsenate | 13464-38-5 [chemicalbook.com]
- 8. Trisodium arsenate - 13464-38-5 | VulcanChem [vulcanchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. trisodium arsenate - Wikidata [wikidata.org]
- 11. Page loading... [guidechem.com]
- 12. 13464-38-5 CAS MSDS (trisodium arsenate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. SODIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. experts.azregents.edu [experts.azregents.edu]
- 15. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trisodium Arsenate: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082515#trisodium-arsenate-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com